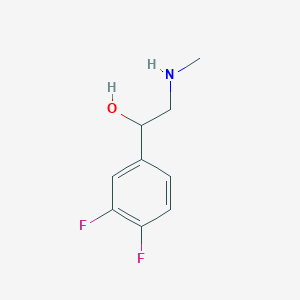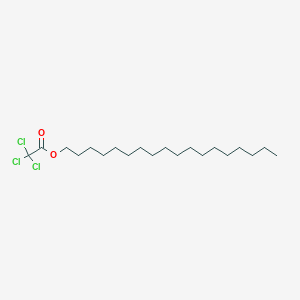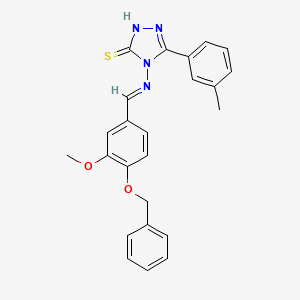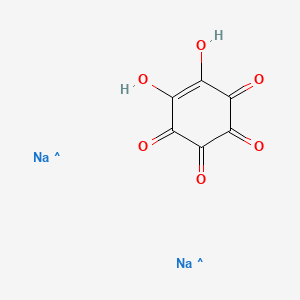![molecular formula C16H23ClN4O2S B12041733 8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((3-CHLORO-2-BUTENYL)THIO)-7-HEXYL-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-CHLORO-2-BUTENYL)THIO)-7-HEXYL-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Hexyl and Methyl Groups: Alkylation reactions are used to introduce the hexyl and methyl groups at the desired positions on the purine ring.
Attachment of the 3-Chloro-2-Butenyl Group: This step involves a substitution reaction where the 3-chloro-2-butenyl group is introduced via a nucleophilic substitution reaction.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-((3-CHLORO-2-BUTENYL)THIO)-7-HEXYL-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the double bonds or the chlorinated group.
Hydrolysis: The thioether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced alkenes, dechlorinated products
Substitution: Azido derivatives, cyano derivatives
Hydrolysis: Thiols, alcohols
科学的研究の応用
8-((3-CHLORO-2-BUTENYL)THIO)-7-HEXYL-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 8-((3-CHLORO-2-BUTENYL)THIO)-7-HEXYL-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular replication.
類似化合物との比較
Similar Compounds
- **7-[(2E)-3-CHLORO-2-BUTENYL]-8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- **7-[(2E)-3-CHLORO-2-BUTENYL]-1,3-DIMETHYL-8-[(4-METHYLBENZYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
8-((3-CHLORO-2-BUTENYL)THIO)-7-HEXYL-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern and the presence of the thioether linkage. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H23ClN4O2S |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H23ClN4O2S/c1-4-5-6-7-9-21-12-13(20(3)15(23)19-14(12)22)18-16(21)24-10-8-11(2)17/h8H,4-7,9-10H2,1-3H3,(H,19,22,23)/b11-8+ |
InChIキー |
VVZIFOJFTFTQDZ-DHZHZOJOSA-N |
異性体SMILES |
CCCCCCN1C2=C(N=C1SC/C=C(\C)/Cl)N(C(=O)NC2=O)C |
正規SMILES |
CCCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041661.png)
![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)







![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12041726.png)

![N-(2-cyanophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041731.png)
